

An In-depth Technical Guide to (Z)-4-Decenoic Acid

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Compound of Interest

Compound Name: 4-Decenoic acid

Cat. No.: B1201771

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Introduction

(Z)-4-Decenoic acid, also known as **cis-4-decenoic acid** or obtusilic acid, is a medium-chain unsaturated fatty acid with the chemical formula $C_{10}H_{18}O_2$. While it is found in some natural sources like hop oil and beer, its primary significance in the scientific community lies in its role as a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, purification, and biological relevance, complete with detailed experimental protocols and pathway diagrams for researchers.

Core Molecular Information

(Z)-4-Decenoic acid is a carboxylic acid with a ten-carbon chain and a single *cis*-configured double bond between the fourth and fifth carbon atoms (C4 and C5).

Chemical Structure:

Caption: 2D structure of **(Z)-4-Decenoic acid**.

Physicochemical Properties

The quantitative physicochemical data for **(Z)-4-Decenoic acid** are summarized in the table below.

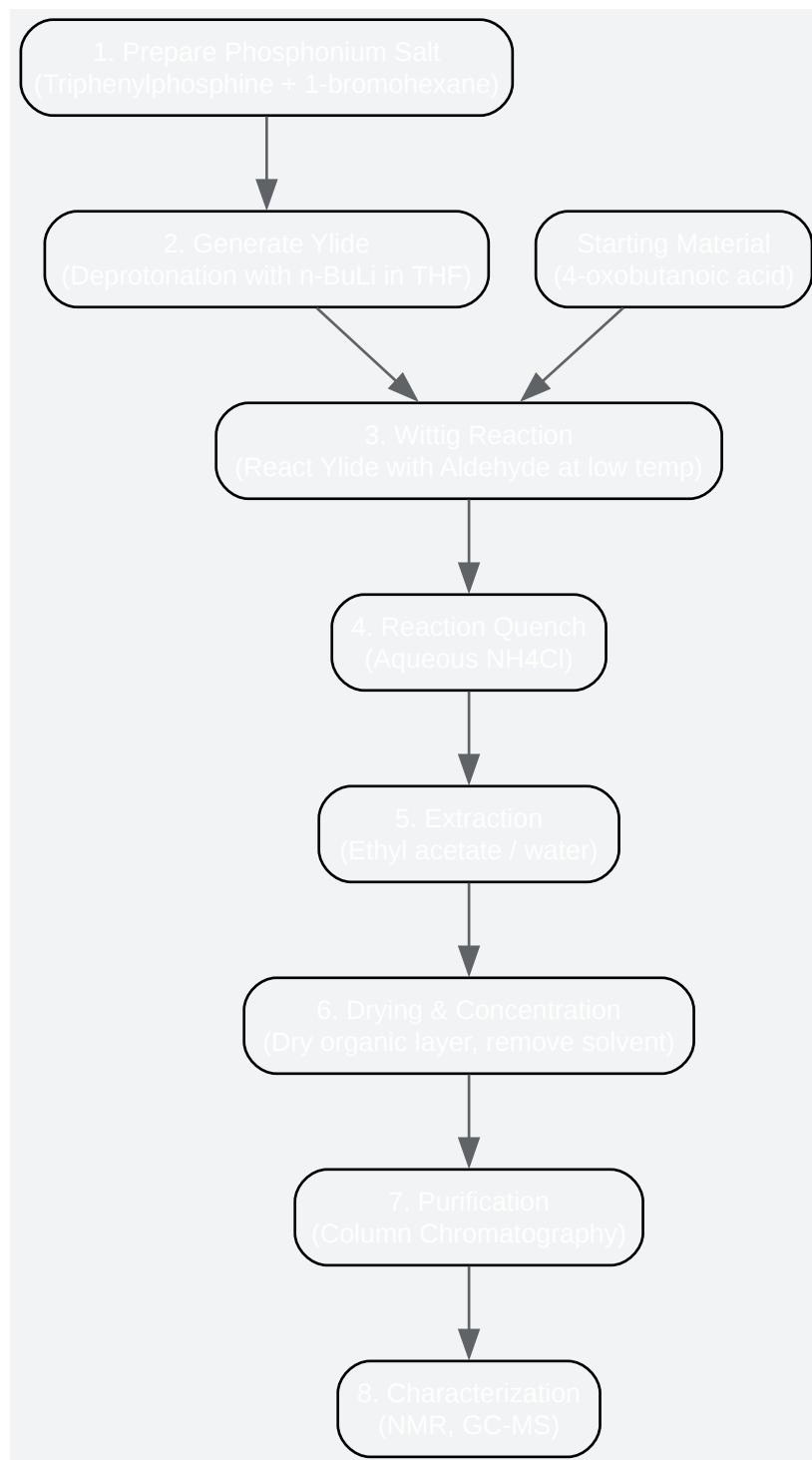
Property	Value	Source(s)
IUPAC Name	(4Z)-dec-4-enoic acid	[1]
Synonyms	cis-4-Decenoic acid, Obtusilic acid	[1] [2]
CAS Number	505-90-8	[2] [3] [4]
Molecular Formula	C ₁₀ H ₁₈ O ₂	[2] [3] [4]
Molecular Weight	170.25 g/mol	[2] [3] [4]
Appearance	Colorless to light yellow liquid	[3] [5]
Odor	Fruity, fatty green	[2]
Melting Point	4 - 5 °C	[1]
Boiling Point	97-98 °C at 0.30 mm Hg	[6]
Density	~0.920 - 0.937 g/cm ³ at 20 °C	[5] [6]
Refractive Index	~1.436 - 1.450 at 20 °C	[2] [5]
pKa	4.62 ± 0.10 (Predicted)	[2]
Solubility	Soluble in alcohol and oil; Water solubility: 86.48 mg/L at 25 °C (estimated)	[6] [7]

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes with defined stereochemistry. For (Z)-alkenes like **(Z)-4-Decenoic acid**, a non-stabilized ylide is typically employed. This protocol outlines a plausible synthetic route.

Workflow for Synthesis and Purification



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Caption: Proposed workflow for the synthesis of **(Z)-4-Decenoic acid**.

Methodology:

- Preparation of Hexyltriphenylphosphonium Bromide:
 - In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine in a suitable anhydrous solvent like toluene.
 - Add 1-bromohexane dropwise to the stirred solution.
 - Heat the mixture to reflux for 24-48 hours, during which the phosphonium salt will precipitate.
 - Cool the mixture, collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
- Generation of the Ylide:
 - Suspend the dried hexyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.
 - Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise until the characteristic orange-red color of the ylide persists.
- Wittig Reaction:
 - In a separate flask, dissolve 4-oxobutanoic acid in anhydrous THF.
 - Slowly add the solution of 4-oxobutanoic acid to the cold ylide solution.
 - Allow the reaction mixture to stir at low temperature for several hours, then slowly warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the **(Z)-4-Decenoic acid** using silica gel column chromatography, typically with a hexane/ethyl acetate gradient containing a small amount of acetic acid to ensure the carboxylic acid remains protonated.
- Combine fractions containing the pure product (as determined by TLC) and remove the solvent to yield **(Z)-4-Decenoic acid**.

Protocol 2: Quantification in Biological Samples via GC-MS

The clinical relevance of **(Z)-4-Decenoic acid** is its use as a diagnostic marker. This protocol details its extraction and analysis from plasma, a common procedure for diagnosing MCAD deficiency.[\[4\]](#)

Methodology:

- Sample Preparation and Internal Standard Spiking:
 - To a 200 μL plasma sample, add an appropriate deuterated internal standard (e.g., d_3 -palmitic acid) to account for extraction efficiency and instrument variability.[\[8\]](#)[\[9\]](#)
 - Add 1 volume of methanol to precipitate proteins and release fatty acids.
 - Acidify the mixture to a final concentration of ~ 25 mM HCl to ensure the fatty acids are in their protonated form.[\[8\]](#)[\[9\]](#)
- Liquid-Liquid Extraction:
 - Add 1.5 mL of a non-polar solvent like iso-octane or hexane to the sample.[\[8\]](#)[\[9\]](#)
 - Vortex vigorously for 1-2 minutes to ensure thorough mixing.
 - Centrifuge at $\sim 3000 \times g$ for 5 minutes to separate the aqueous and organic phases.

- Carefully transfer the upper organic layer containing the fatty acids to a clean glass tube.
- Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.
- Derivatization:
 - Evaporate the solvent from the combined organic extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
 - To the dried residue, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% diisopropylethylamine (DIPEA) in acetonitrile. This converts the carboxylic acid to a more volatile PFB ester, which is ideal for GC analysis.[7][8]
 - Incubate at room temperature for 20-30 minutes.
 - Dry the sample again under nitrogen.
- GC-MS Analysis:
 - Reconstitute the derivatized sample in 50 µL of iso-octane.
 - Inject 1-2 µL onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar polyethylene glycol or a non-polar DB-5ms column).
 - Use a temperature program that effectively separates the fatty acid methyl esters. A typical program might start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5-10 minutes.
 - The mass spectrometer should be operated in negative chemical ionization (NCI) mode for high sensitivity of the PFB esters. Monitor for the characteristic ions of derivatized **(Z)-4-Decenoic acid** and the internal standard using Selected Ion Monitoring (SIM) for accurate quantification.

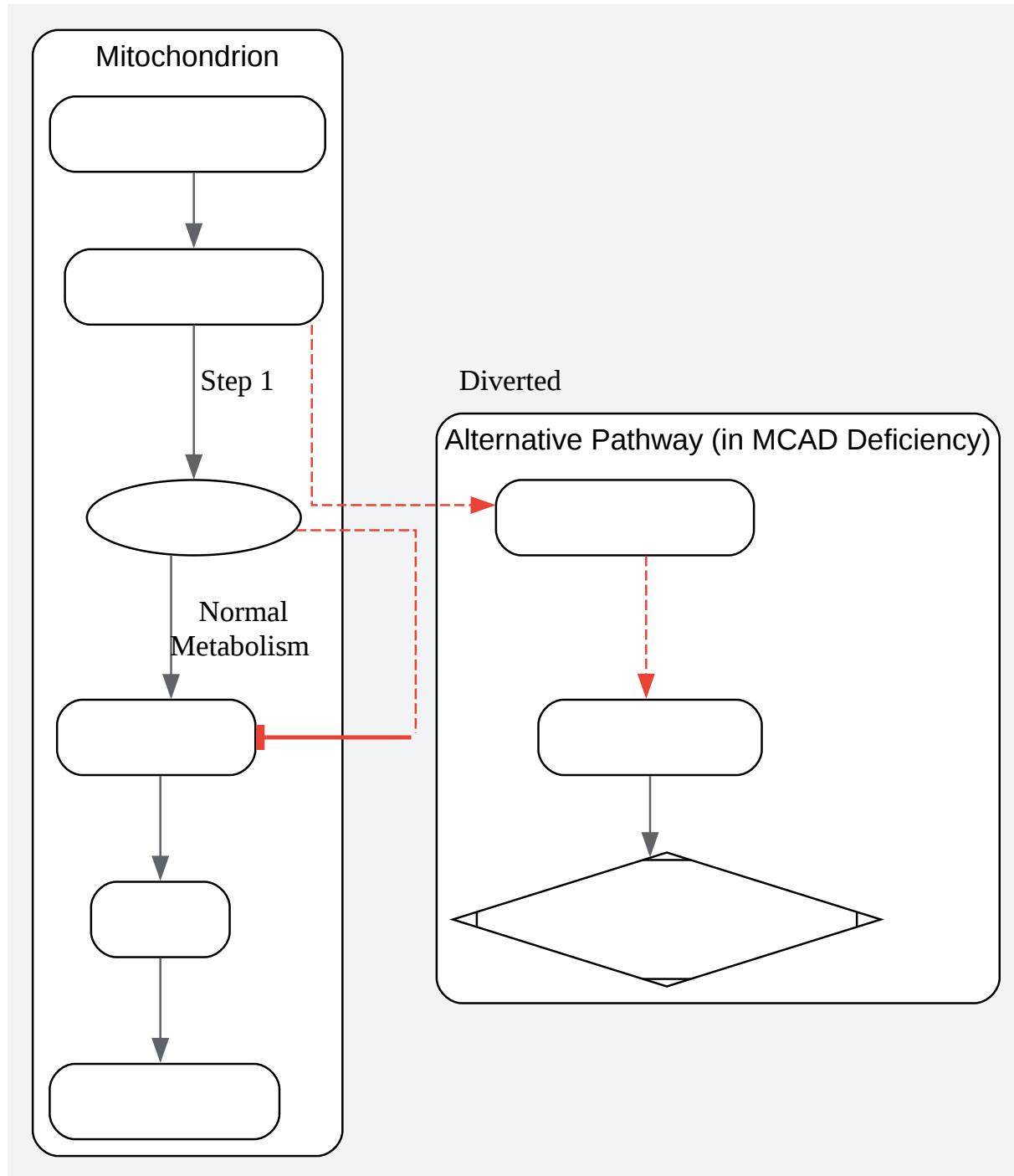
Biological Significance and Metabolic Pathway Role in MCAD Deficiency

The primary clinical significance of **(Z)-4-Decenoic acid** is its accumulation in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[10] MCAD is a crucial enzyme in

the mitochondrial β -oxidation of fatty acids with chain lengths of 6 to 12 carbons.

In a healthy individual, medium-chain fatty acids are broken down in the mitochondria to produce acetyl-CoA, which enters the Krebs cycle to generate energy (ATP).^[11] When the MCAD enzyme is deficient due to a genetic mutation, this pathway is blocked. As a result, upstream metabolites, particularly medium-chain acyl-CoAs, accumulate. These are then diverted into alternative metabolic pathways, leading to the formation and elevation of specific byproducts in the blood and urine, including octanoic acid and, most characteristically, **(Z)-4-Decenoic acid**.^{[4][12]} Therefore, elevated levels of **(Z)-4-Decenoic acid** serve as a highly specific and sensitive diagnostic marker for MCAD deficiency, often identified through newborn screening programs.^{[4][10]}

Metabolic Pathway Diagram



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Caption: Simplified metabolic fate of medium-chain fatty acids.

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